molecular formula C20H18O2 B1213315 (4-Methoxyphenyl)diphenylmethanol CAS No. 847-83-6

(4-Methoxyphenyl)diphenylmethanol

Cat. No. B1213315
CAS RN: 847-83-6
M. Wt: 290.4 g/mol
InChI Key: WCRRRAKYYPJJMP-UHFFFAOYSA-N
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Description

“(4-Methoxyphenyl)diphenylmethanol” is a chemical compound with the molecular formula C20H18O2 and a molecular weight of 290.3557 . It is also known by other names such as “(4-Methoxyphenyl)(diphenyl)methanol”, “Benzenemethanol, 4-methoxy-alpha,alpha-diphenyl-”, and "P-Methoxytrityl Alcohol" .


Synthesis Analysis

While specific synthesis methods for “(4-Methoxyphenyl)diphenylmethanol” were not found, general methods for the synthesis of phenols (which this compound is a derivative of) include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of “(4-Methoxyphenyl)diphenylmethanol” consists of a methoxyphenyl group attached to a diphenylmethanol group . The compound is achiral, with no defined stereocenters or E/Z centers .


Physical And Chemical Properties Analysis

“(4-Methoxyphenyl)diphenylmethanol” has a molecular weight of 290.3557 and a LogP value of 4.03 . The compound is achiral .

Scientific Research Applications

Organic Synthesis Intermediate

(4-Methoxyphenyl)diphenylmethanol: is commonly used as an intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of the methoxyphenyl group into target molecules, which can be pivotal in the development of new pharmaceuticals and complex organic materials .

Supramolecular Chemistry

The compound exhibits an unusual tetramer formation through a D[R] pattern of hydrogen bonds . This characteristic is significant in supramolecular chemistry, where the understanding of molecular self-assembly and hydrogen bonding can lead to the creation of novel materials with specific properties .

Photoreactive Protecting Groups

In photochemistry, (4-Methoxyphenyl)diphenylmethanol can serve as a photolabile protecting group. The methoxy group can be cleaved upon exposure to light, releasing the protected compound in a controlled manner. This application is particularly useful in the field of photolithography and the development of photoresists .

Medicinal Chemistry

The compound’s structure is closely related to trityl alcohol derivatives, which are explored for their potential medicinal properties. Its role as an intermediate in the synthesis of therapeutic agents makes it a valuable asset in drug discovery and development processes .

properties

IUPAC Name

(4-methoxyphenyl)-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRRRAKYYPJJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233710
Record name (4-Methoxyphenyl) diphenylmethanol
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)diphenylmethanol

CAS RN

847-83-6
Record name 4-Methoxy-α,α-diphenylbenzenemethanol
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Record name (4-Methoxyphenyl) diphenylmethanol
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Record name 847-83-6
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Record name (4-Methoxyphenyl) diphenylmethanol
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Record name p-methoxytrityl alcohol
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Record name (4-METHOXYPHENYL)DIPHENYLMETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is notable about the crystal structure of (4-Methoxyphenyl)diphenylmethanol?

A1: (4-Methoxyphenyl)diphenylmethanol forms unique crystal structures. It crystallizes with two independent molecules that interact through O-H…O hydrogen bonds. This interaction creates centrosymmetric tetramers. Within the tetramer, two molecules arrange in a cyclic R22(16) motif, while the remaining two molecules are pendant, resulting in a distinctive D33(11)[R22(16)] pattern [].

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